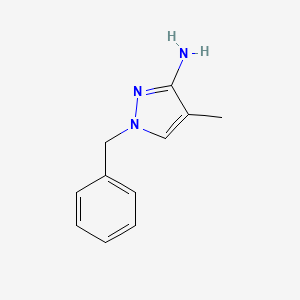

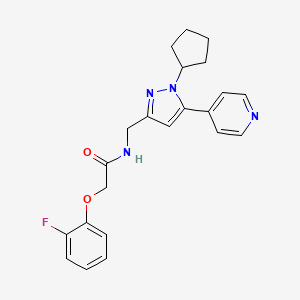

![molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7](/img/structure/B2892108.png)

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques such as nuclear magnetic resonance and vibrational spectroscopy . The crystal structure can be stabilized by non-classical intermolecular C—H⋯Br hydrogen bonds .

Applications De Recherche Scientifique

Synthesis of Luminescent Heterotetracyclic Frameworks Research by Tomashenko, Novikov, and Khlebnikov (2017) shows that derivatives of 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide undergo copper-catalyzed intramolecular direct C arylation to produce new heterocyclic frameworks. These frameworks demonstrate fluorescence in solutions with high quantum yields (Tomashenko, Novikov, & Khlebnikov, 2017).

Formation of Benzoimidazo[1,2-c]pyrimidin-1-amines and Analogues A study by Dao et al. (2017) highlights the reaction of 2-(2-bromophenyl)benzimidazoles with cyanamide under certain conditions, leading to the formation of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and related compounds. This research explores new pathways involving intermolecular C–N coupling and formative cyclization (Dao et al., 2017).

Creation of New Antineoplastic Agents Potikha and Brovarets (2020) have synthesized 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, demonstrating potential as antineoplastic agents. Their research indicates significant antitumor activity on various human cancer cell lines (Potikha & Brovarets, 2020).

Synthesis of N-Fused Benzimidazole-4,7-diones Dao, Ho, and Cho (2018) researched the synthesis of N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation. This process involves the use of 2-(2-bromoaryl)-benzimidazoles and primary amides, leading to the formation of unique hybrid scaffolds (Dao, Ho, & Cho, 2018).

Inhibition of Mild Steel Corrosion Research by Subasree and Selvi (2020) on imidazolium-based ionic liquids, including 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, shows their effectiveness in inhibiting corrosion of mild steel in acidic conditions. This study provides insights into the application of these compounds in corrosion resistance and surface protection (Subasree & Selvi, 2020).

Fluorescence Sensing and Selective Sorption Hua et al. (2015) have utilized derivatives of imidazolium bromides in the synthesis of zinc(II) coordination polymers, demonstrating selective sorption of CO2 over N2 and fluorescence sensing capabilities. These materials show potential in gas separation and detection applications (Hua et al., 2015).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVOLZMOIDRLGB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

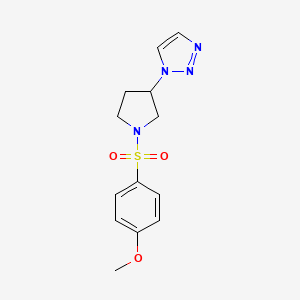

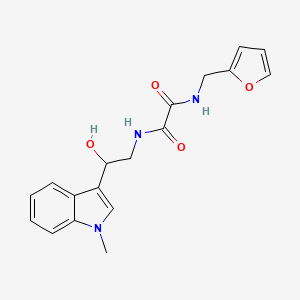

![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)

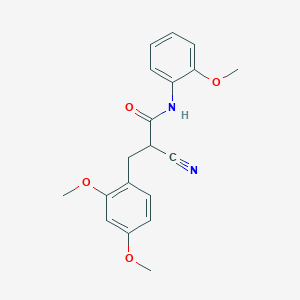

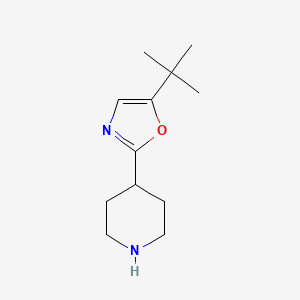

![2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide](/img/structure/B2892031.png)

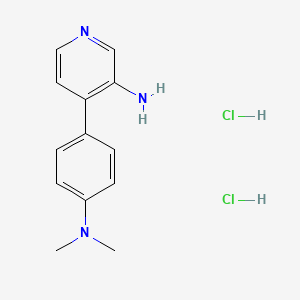

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)

![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)

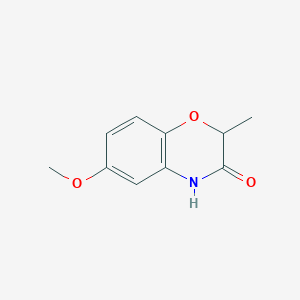

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)